molecular formula C9H19ClO3S B13627831 2-(Isopropoxymethyl)pentane-1-sulfonyl chloride

2-(Isopropoxymethyl)pentane-1-sulfonyl chloride

Cat. No.: B13627831
M. Wt: 242.76 g/mol
InChI Key: OQCUCXMPZNFSRH-UHFFFAOYSA-N
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Description

2-[(Propan-2-yloxy)methyl]pentane-1-sulfonyl chloride is an organic compound with a complex structure that includes a sulfonyl chloride group, an isopropyl ether, and a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(propan-2-yloxy)methyl]pentane-1-sulfonyl chloride typically involves the reaction of 2-[(propan-2-yloxy)methyl]pentane-1-sulfonic acid with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

[ \text{2-[(Propan-2-yloxy)methyl]pentane-1-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{2-[(Propan-2-yloxy)methyl]pentane-1-sulfonyl chloride} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat management. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process typically includes steps for purification, such as distillation or recrystallization, to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

2-[(Propan-2-yloxy)methyl]pentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used under anhydrous conditions.

Major Products

    Nucleophilic Substitution: Sulfonamide or sulfonate ester derivatives.

    Hydrolysis: 2-[(Propan-2-yloxy)methyl]pentane-1-sulfonic acid.

    Reduction: 2-[(Propan-2-yloxy)methyl]pentane-1-sulfonyl hydride.

Scientific Research Applications

2-[(Propan-2-yloxy)methyl]pentane-1-sulfonyl chloride has several applications in scientific research:

    Biology: Potential use in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(propan-2-yloxy)methyl]pentane-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly susceptible to nucleophilic attack, leading to the formation of covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations and modifications of molecules.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon backbone.

    Benzenesulfonyl chloride: Contains an aromatic ring, making it more stable and less reactive than aliphatic sulfonyl chlorides.

    Tosyl chloride (p-toluenesulfonyl chloride): An aromatic sulfonyl chloride commonly used in organic synthesis.

Uniqueness

2-[(Propan-2-yloxy)methyl]pentane-1-sulfonyl chloride is unique due to its combination of an aliphatic backbone with an isopropyl ether group, which can influence its reactivity and solubility. This structural complexity allows for specific applications where other sulfonyl chlorides may not be suitable.

Properties

Molecular Formula

C9H19ClO3S

Molecular Weight

242.76 g/mol

IUPAC Name

2-(propan-2-yloxymethyl)pentane-1-sulfonyl chloride

InChI

InChI=1S/C9H19ClO3S/c1-4-5-9(6-13-8(2)3)7-14(10,11)12/h8-9H,4-7H2,1-3H3

InChI Key

OQCUCXMPZNFSRH-UHFFFAOYSA-N

Canonical SMILES

CCCC(COC(C)C)CS(=O)(=O)Cl

Origin of Product

United States

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